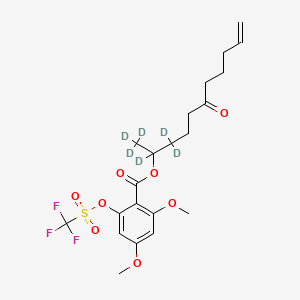

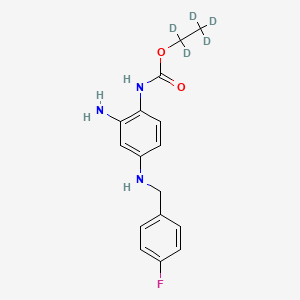

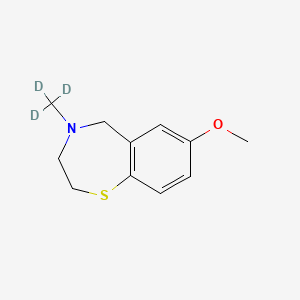

![molecular formula C6H12F3NOSi B565694 2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide CAS No. 945623-67-6](/img/structure/B565694.png)

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide

説明

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide (TFMTA) is a fluorinated organic compound that has been used in numerous applications, ranging from chemical synthesis to biomedical research. It is a colorless, odorless, and volatile liquid, and is often used as a solvent in a variety of laboratory experiments. TFMTA has a wide range of applications, including in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.

科学的研究の応用

Synthesis and Stereochemistry

- Synthetic Methodologies : Research focuses on synthesizing novel compounds with trifluoro and silyl groups, exploring their structural dynamics and stereochemistry through methods such as X-ray diffraction and NMR spectroscopy. These studies contribute to our understanding of the synthesis and properties of complex organosilicon compounds, which are relevant for developing new materials and chemical processes (Negrebetsky et al., 2008).

Structural and Spectroscopic Features

- Crystal Structure Analysis : Investigations into the crystal structures of related compounds provide insights into their potential for forming stable structures with unique properties, useful in materials science and catalysis (Sterkhova, Lazarev, & Lazareva, 2019).

Chemical Reactivity and Applications

- Chemical Reactivity : Studies on the reactivity of trifluoroacetamide derivatives with alkenes and dienes offer insights into the development of new synthetic pathways for the creation of complex organic molecules, which are critical in pharmaceuticals, agrochemicals, and organic materials (Shainyan et al., 2015).

Enhancement of Hydrophobicity in Materials

- Hydrophobic Surface Modification : Research into silylation agents for surface modification of materials like Ti-MCM-41 demonstrates the potential of compounds with trifluoro and silyl groups to enhance the hydrophobicity of surfaces. This has implications for creating water-resistant materials and coatings, relevant in various industrial and technological applications (Bu & Rhee, 2000).

Drug Metabolism and Prodrug Development

- Prodrug Synthesis and Stability : Although directly related to drug use, the research into silyl ethers of acetaminophen and similar compounds provides a foundation for understanding how silylation affects the stability and solubility of potential prodrugs. This research contributes to the broader field of medicinal chemistry by exploring methods to improve drug formulations and delivery systems (Assadi & Golipour, 2006).

作用機序

Target of Action

MSTFA-d9 is primarily used as a silylating reagent . Its primary targets are compounds with active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and amides . It is also used in the detection of steroid hormones 17α-ethinylestradiol (EE2) and estrone .

Mode of Action

MSTFA-d9 interacts with its targets by replacing the active hydrogen atoms in these compounds with a trimethylsilyl (TMS) group . This process, known as silylation, increases the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS) .

Biochemical Pathways

For example, MSTFA-d9 can be used to detect and quantify steroid hormones in biological samples, providing insights into hormonal regulation and signaling pathways .

Pharmacokinetics

It’s worth noting that the compound is volatile and should be handled under well-ventilated conditions .

Result of Action

The primary result of MSTFA-d9’s action is the formation of TMS derivatives. These derivatives are more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis . This allows for the detection and quantification of various compounds, including steroid hormones .

Action Environment

The efficacy and stability of MSTFA-d9 can be influenced by several environmental factors. For instance, the compound should be stored at temperatures below 30°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to prevent the inhalation of its vapors . The compound is also flammable, so it should be kept away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPCIZMDDUQPGJ-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746820 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945623-67-6 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945623-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

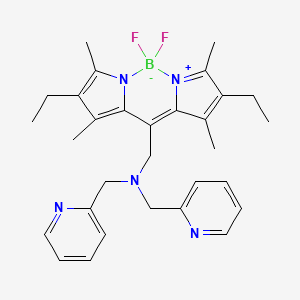

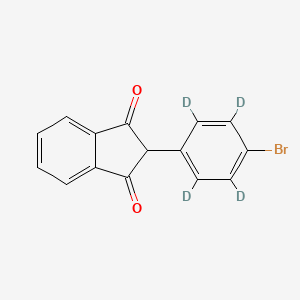

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)